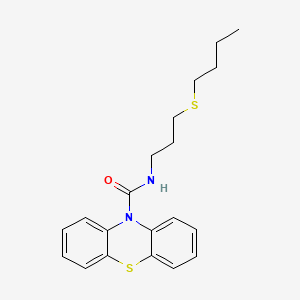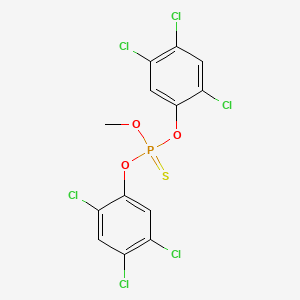
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts distinct chemical reactivity and biological activity.
準備方法
The synthesis of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves several steps. One common method includes the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4,5-trichlorophenol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphorothioate oxides, while substitution reactions can result in the replacement of the ester groups with other functional groups.
科学的研究の応用
This compound has several scientific research applications across different fields. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds . In biology, it is studied for its potential as an enzyme inhibitor and its effects on various biological pathways . In medicine, research focuses on its potential therapeutic applications, including its use as an antiparasitic agent . Industrially, it is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds .
作用機序
The mechanism of action of Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester involves the inhibition of specific enzymes, particularly acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and subsequent paralysis of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
類似化合物との比較
Phosphorothioic acid, O-methyl O,O-bis(2,4,5-trichlorophenyl) ester can be compared with other similar organophosphorus compounds, such as Phosphorodithioic acid, O,O-diethyl ester and Phosphorothioic acid, O,O,S-trimethyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable for research and industrial purposes
特性
CAS番号 |
56201-37-7 |
|---|---|
分子式 |
C13H7Cl6O3PS |
分子量 |
486.9 g/mol |
IUPAC名 |
methoxy-sulfanylidene-bis(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H7Cl6O3PS/c1-20-23(24,21-12-4-8(16)6(14)2-10(12)18)22-13-5-9(17)7(15)3-11(13)19/h2-5H,1H3 |
InChIキー |
ACVLAMDDCNEKCJ-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


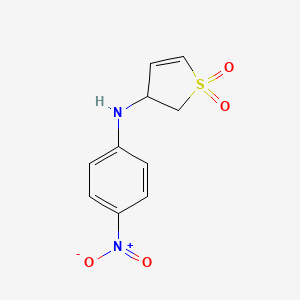
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
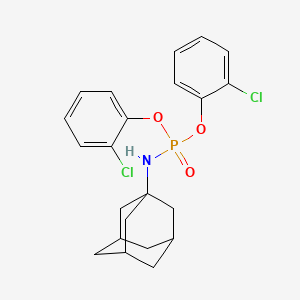
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
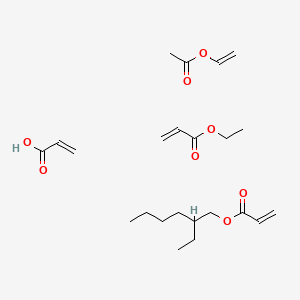
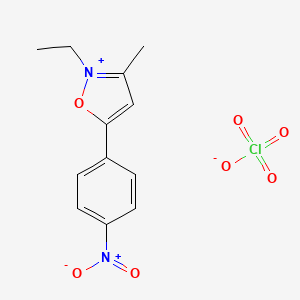
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
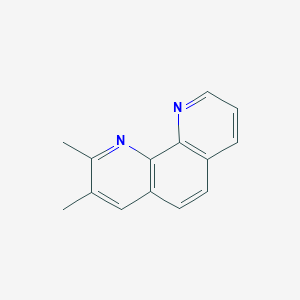

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
